Physicochemical Baseline Versus Literature Thiadiazole Acetamide Congeners
In the absence of head‑to‑head bioactivity data, the computed physicochemical profile of 864856‑07‑5 can be compared with structurally characterised 1,2,4‑thiadiazole acetamides from the literature. The target compound exhibits an XLogP3 of 4.4 and a TPSA of 108 Ų [1]. In the study of adenosine A₁ receptor antagonists, the 1,2,4‑thiadiazol‑5‑yl acetamide VUF5472 showed a Kᵢ of 20 nM, while its close analog bearing a benzyl instead of a 3‑phenyl group displayed a 10‑fold potency loss [2]. No direct extrapolation to 864856‑07‑5 is warranted, but the observation that small substituent changes at the 3‑position of the thiadiazole ring can cause substantial potency shifts underscores the value of verifying the specific compound’s activity rather than relying on class‑average expectations.
| Evidence Dimension | Target affinity modulation by thiadiazole C‑3 substituent |
|---|---|
| Target Compound Data | No direct experimental data available for 864856‑07‑5 |
| Comparator Or Baseline | VUF5472 (Kᵢ = 20 nM for adenosine A₁); close 3‑benzyl analog (Kᵢ = 200 nM) |
| Quantified Difference | ~10‑fold difference between C‑3 variants |
| Conditions | Radioligand displacement assay on human adenosine A₁ receptor |
Why This Matters
Demonstrates that the 3‑phenyl substituent alone cannot guarantee a given potency level, making proprietary experimental profiling of 864856‑07‑5 essential for any substitution decision.
- [1] PubChem Computed Properties for CID 7119265. View Source
- [2] de Zwart, M. et al. (2001). Thiazole and thiadiazole analogues as a novel class of adenosine receptor antagonists. Journal of Medicinal Chemistry, 44(5), 749–762. View Source
